molecular formula C7H8BNO5 B1457742 5-Methoxy-2-nitrophenylboronic acid CAS No. 860033-98-3

5-Methoxy-2-nitrophenylboronic acid

Cat. No. B1457742
M. Wt: 196.96 g/mol
InChI Key: FEKZDSKDGQNCNX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Boronic acids, including 5-Methoxy-2-nitrophenylboronic acid, are used as building blocks and synthetic intermediates . They can be used in Suzuki-Miyaura cross-coupling reactions . The replacement of the carboxylic acid group by boronic acid has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Physical And Chemical Properties Analysis

The physical form of 5-Methoxy-2-nitrophenylboronic acid is solid . The molecular weight is 196.96 g/mol.

Scientific Research Applications

Specific Reduction of Fructose in Food Matrices

5-Methoxy-2-nitrophenylboronic acid and its derivatives have been explored for their potential to specifically reduce fructose in food matrices like fruit juice. This process involves the formation of esters with diol structures, offering a promising avenue for altering sugar composition in food products without affecting other components like sucrose or fruit acids. The application of certain substituted boronic acids has shown potential for interaction with fructose, indicating the versatility of these compounds in food technology (Pietsch & Richter, 2016).

Synthesis of Organic Compounds

The derivative, 3-methoxy-5-nitrophenylboronic acid, plays a role in the synthesis of complex organic structures. It has been used in a series of reactions to produce compounds like 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, showcasing its utility in the field of synthetic organic chemistry and the development of new materials and drugs (Havaldar et al., 2004).

Environmental Sensitivity of Protein Reagents

In the realm of biochemistry, certain derivatives of 5-Methoxy-2-nitrophenylboronic acid, like 2-methoxy-5-nitrobenzyl bromide, have shown promising results as environmentally sensitive protein reagents. These compounds offer insights into enzyme interactions with substrates, providing a valuable tool for understanding biochemical pathways and mechanisms (Horton et al., 1965).

Voltammetric Characterization in Electrochemistry

In electrochemistry, 2-Methoxy-4-Nitrophenyl derivatives have been utilized to modify carbon particle surfaces. This modification enhances the electrochemical behavior of the particles, offering potential applications in sensors, energy storage, and other fields requiring precise electrical conductivity control (Pandurangappa & Ramakrishnappa, 2006).

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids, including 5-Methoxy-2-nitrophenylboronic acid, may have promising applications in medicinal chemistry in the future .

properties

IUPAC Name

(5-methoxy-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO5/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKZDSKDGQNCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-nitrophenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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